methyl N-(4-chlorophenyl)carbamate
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Overview
Description
methyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.608 g/mol . It is also known by other names such as carbanilic acid, p-chloro-, methyl ester, methyl p-chlorocarbanilate, and 4-chlorophenylamine, N-methoxycarbonyl- . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
methyl N-(4-chlorophenyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with methyl chloroformate . The reaction typically occurs under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Although less common, it can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl N-(4-chlorophenyl)carbamate has several applications in scientific research:
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-chlorophenyl)-, methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
methyl N-(4-chlorophenyl)carbamate can be compared with other similar compounds such as:
Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but lacks the chlorine substituent, which can affect its reactivity and applications.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
The presence of the chlorine substituent in carbamic acid, (4-chlorophenyl)-, methyl ester makes it unique and can enhance its reactivity and specificity in certain applications .
Properties
IUPAC Name |
methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWHGISCDFEJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240191 |
Source
|
Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940-36-3 |
Source
|
Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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